molecular formula C15H18N2O2S2 B2966955 N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide CAS No. 2034313-51-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B2966955
CAS No.: 2034313-51-2
M. Wt: 322.44
InChI Key: KBJUCVLUDHLBKP-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide-linked 5-cyclopropylpyridin-3-ylmethyl moiety. This structure combines a heteroaromatic thiophene core with a pyridine-based substituent, offering unique electronic and steric properties. The ethyl and cyclopropyl groups in this compound may enhance metabolic stability and target binding compared to simpler analogs .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-2-14-5-6-15(20-14)21(18,19)17-9-11-7-13(10-16-8-11)12-3-4-12/h5-8,10,12,17H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJUCVLUDHLBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 5-ethylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding sulfone or sulfoxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential as a therapeutic agent in various biological assays.

    Medicine: Explored for its potential use in the treatment of diseases such as cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

  • Thiophene sulfonamide core: The 5-ethyl substitution on the thiophene ring distinguishes it from analogs like N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide (MW: 234.34), which has a methyl group at the same position and an aminopropyl side chain .
  • Pyridine substituent : The 5-cyclopropylpyridin-3-ylmethyl group introduces steric bulk and lipophilicity, contrasting with benzimidazole derivatives (e.g., B1 in ) that feature methoxyaniline substituents .
  • Sulfonamide linkage : Compared to benzenesulfonamides (e.g., N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide ), the thiophene-based sulfonamide may exhibit altered electronic properties due to the sulfur atom in the thiophene ring .
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Core Structure Substituents Molecular Weight Notable Features
Target Compound Thiophene sulfonamide 5-ethyl, N-(5-cyclopropylpyridin-3-yl)methyl Not reported High lipophilicity, cyclopropyl stability
N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide Thiophene sulfonamide 5-methyl, N-(3-aminopropyl) 234.34 Enhanced solubility via aminopropyl
B1 (Benzimidazole derivative) Benzimidazole 4-methoxyaniline Not reported Planar aromatic system
N-Substituted benzenesulfonamide Benzenesulfonamide 5-chloro-2-methoxyphenyl Not reported Electron-withdrawing substituents

Physicochemical Properties and Solubility

  • Lipophilicity: The cyclopropyl and ethyl groups likely increase hydrophobicity compared to methyl or aminopropyl substituents (e.g., ). This could improve membrane permeability but reduce aqueous solubility.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a pyridine moiety , contributing to its unique properties. Its molecular formula is C14H16N2O2SC_{14}H_{16}N_2O_2S, with a molecular weight of 284.36 g/mol.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrases (CAs), which play critical roles in various physiological processes. Inhibition of these enzymes can lead to potential therapeutic effects in conditions like cancer and glaucoma .
  • Anticancer Activity : Research indicates that derivatives of thiophene sulfonamides can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:

  • Cyclopropyl Substitution : The presence of the cyclopropyl group in the pyridine ring enhances the lipophilicity and bioavailability of the compound, which may improve its efficacy against targeted enzymes .
  • Thiophene Ring Modifications : Variations in the thiophene structure can significantly influence the compound's interaction with biological targets, affecting its potency and selectivity .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute (NCI) evaluated various thiophene derivatives for anticancer properties. Among them, compounds with similar structural features to this compound demonstrated significant cytotoxicity against leukemia cell lines, indicating a potential pathway for further development into anticancer agents .

Case Study 2: Enzyme Inhibition Profile

Research utilizing artificial neural networks (ANN) predicted that compounds containing sulfonamide scaffolds could effectively inhibit human carbonic anhydrases (hCA II and hCA IX). The study highlighted that modifications similar to those found in this compound could enhance selectivity and potency against these enzymes .

Data Tables

PropertyValue
Molecular FormulaC14H16N2O2SC_{14}H_{16}N_2O_2S
Molecular Weight284.36 g/mol
Biological ActivityAnticancer, Antimicrobial
Key MechanismEnzyme Inhibition

Future Directions

The ongoing research on this compound suggests several avenues for future studies:

  • Optimization of Derivatives : Further modifications to enhance selectivity and reduce side effects.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Exploration of New Targets : Investigating additional biological targets beyond carbonic anhydrases to broaden the therapeutic applications.

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